

Initial Investigations Using Cy5.5 Dye: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5.5 TEA

Cat. No.: B15553439

[Get Quote](#)

Introduction

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for the sensitive detection and imaging of biological molecules and processes. Its favorable spectral properties, including high molar extinction coefficient and good photostability, make it an invaluable tool for a range of applications from cellular imaging to *in vivo* studies. This guide provides an in-depth overview of the core properties of Cy5.5, detailed experimental protocols for its use in biomolecule labeling, and a summary of its key applications. The "TEA" designation often associated with Cy5.5 refers to the triethylammonium salt form, which can enhance the dye's solubility in organic solvents used during the labeling process.

Core Properties of Cy5.5 Dye

Cy5.5 is characterized by its absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios in *in vivo* imaging.^[1] Key quantitative properties of the dye are summarized in the table below.

Property	Value	Reference
Excitation Maximum (Ex)	~675 nm	[1] [2] [3]
Emission Maximum (Em)	~694 nm	[1]
Molar Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹	
Quantum Yield	~0.22	

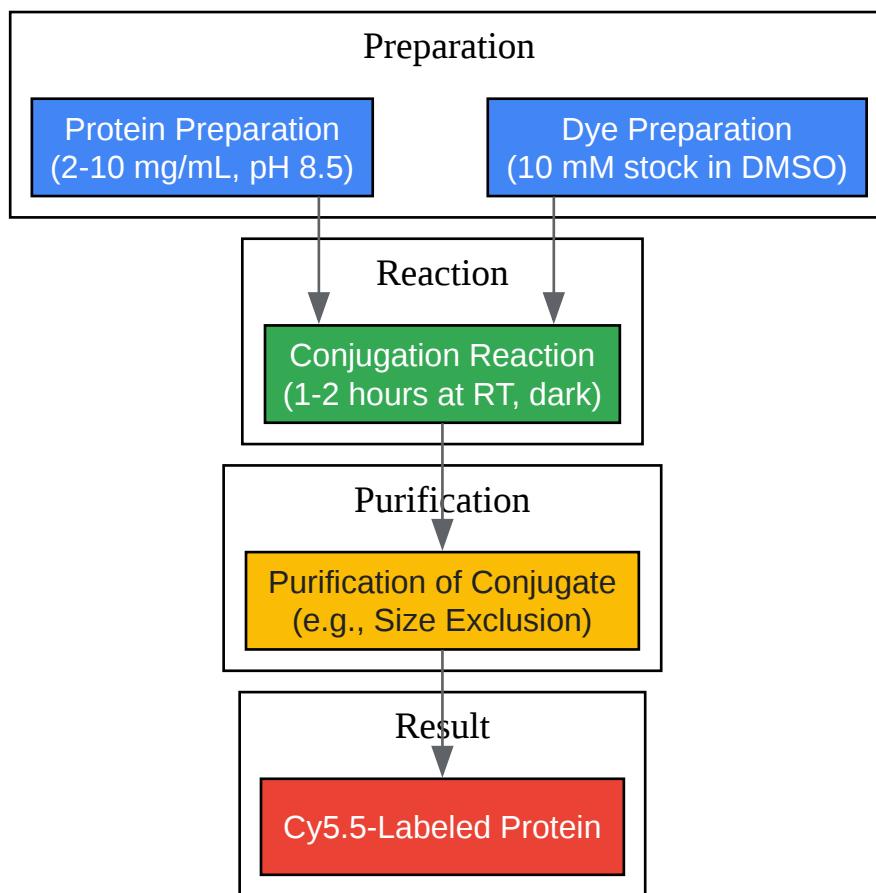
These properties contribute to the dye's bright fluorescence and high sensitivity in various detection platforms. Cy5.5 is available with different reactive groups, such as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins and other biomolecules to form stable covalent bonds.

Experimental Protocol: Labeling Proteins with Cy5.5 NHS Ester

The following is a generalized protocol for the conjugation of Cy5.5 NHS ester to a target protein. This procedure is a common application for researchers in drug development and molecular biology.

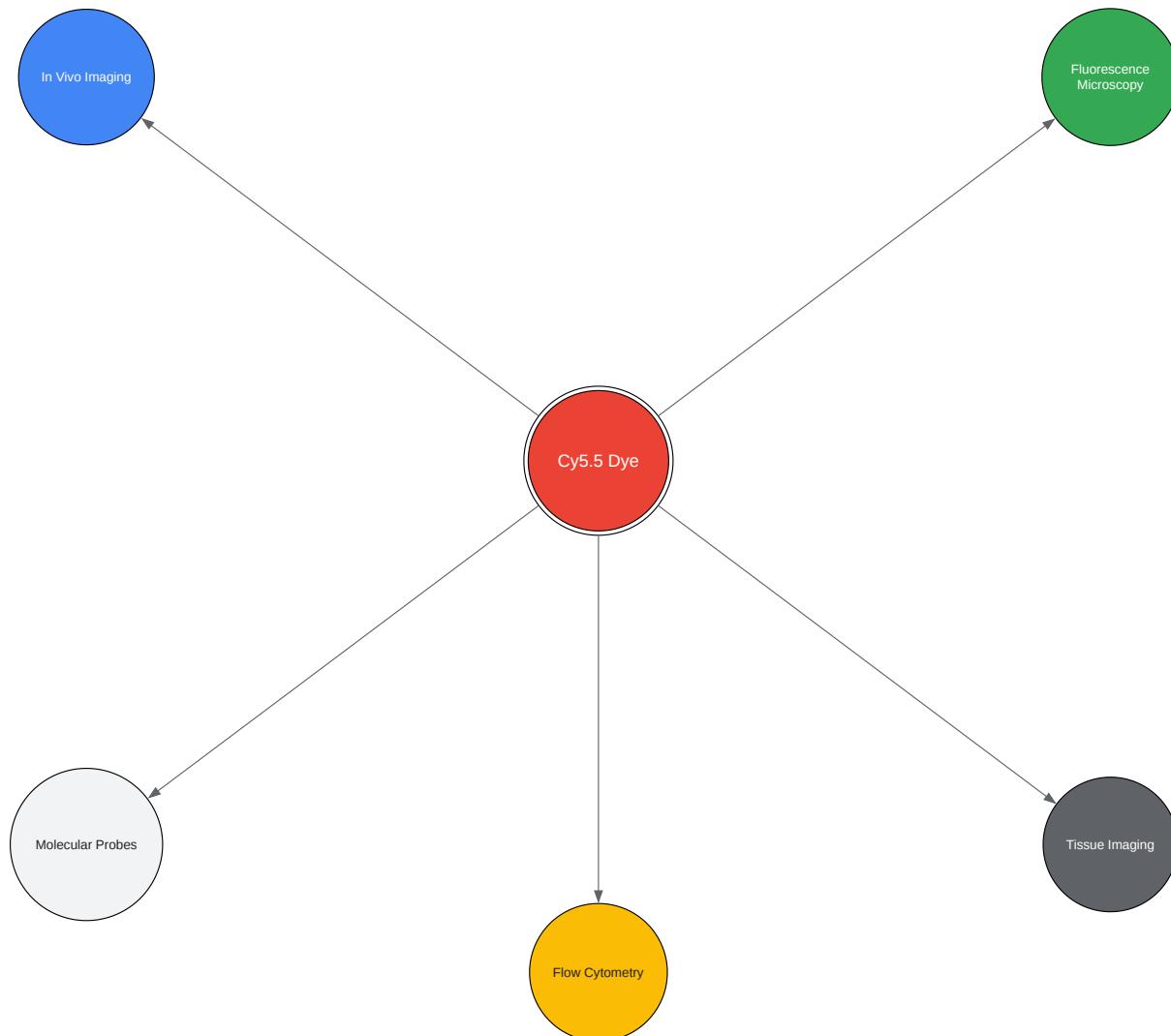
Materials:

- Cy5.5 NHS ester
- Target protein (2-10 mg/mL in amine-free buffer)
- Amine-free buffer (e.g., PBS, pH 8.5 ± 0.5)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Purification column (e.g., size-exclusion chromatography)


Procedure:

- Protein Preparation:

- Ensure the protein is at a concentration of 2-10 mg/mL for optimal labeling efficiency.
- The protein must be in a buffer free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the protein for reaction with the NHS ester.
- Adjust the pH of the protein solution to 8.5 ± 0.5 using a suitable buffer, such as 1 M sodium bicarbonate, if necessary.
- Dye Preparation:
 - Prepare a 10 mM stock solution of Cy5.5 NHS ester in anhydrous DMSO or DMF. Mix thoroughly by vortexing.
 - This stock solution should be stored at -20°C or -80°C , protected from light.
- Conjugation Reaction:
 - The optimal molar ratio of dye to protein is typically around 10:1, but may require optimization for specific proteins.
 - Add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove unconjugated dye from the labeled protein using a purification method such as size-exclusion chromatography or dialysis.


Visualizing the Workflow and Applications

To better illustrate the experimental process and the logical connections between the dye's properties and its uses, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental workflow for protein labeling with Cy5.5.

[Click to download full resolution via product page](#)*Core applications of Cy5.5 dye in research.*

Key Applications of Cy5.5-Labeled Biomolecules

The use of Cy5.5 extends to a variety of research and drug development applications due to its favorable optical properties.

- **In Vivo Imaging:** The near-infrared emission of Cy5.5 allows for deep tissue imaging in small animals, making it ideal for tracking labeled cells, antibodies, or drug molecules *in vivo* to study disease progression, drug distribution, and treatment efficacy. For instance, Cy5.5-labeled factor VIIa has been used for imaging cancer, and Cy5.5 conjugated to magnetic nanogels has been developed as a contrast agent for glioma imaging.
- **Fluorescence Microscopy:** In cellular biology, Cy5.5 is used for high-resolution imaging of specific proteins, nucleic acids, or cellular structures. Its photostability allows for long-term imaging experiments with minimal signal loss.
- **Flow Cytometry:** The bright fluorescence of Cy5.5 provides a clear signal for cell sorting and analysis, enabling the identification and quantification of specific cell populations based on the presence of labeled markers.
- **Molecular Probes:** Cy5.5 serves as an effective label for creating molecular probes to study biomolecular interactions, enzyme activity, and other cellular processes. It can be conjugated to proteins, peptides, and oligonucleotides for these purposes.

Conclusion

Cy5.5 is a versatile and powerful near-infrared fluorescent dye that has become a staple in modern biological research and drug development. Its high sensitivity, photostability, and suitability for *in vivo* applications make it an excellent choice for a wide range of labeling and imaging studies. The straightforward conjugation chemistry, particularly with NHS esters, allows for the reliable labeling of biomolecules, enabling researchers to visualize and quantify biological processes with high precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 2. Cy5.5 | Fluorescent Dyes | Labeled Peptides | Labeled Proteins | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Initial Investigations Using Cy5.5 Dye: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553439#initial-investigations-using-cy5-5-tea-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com